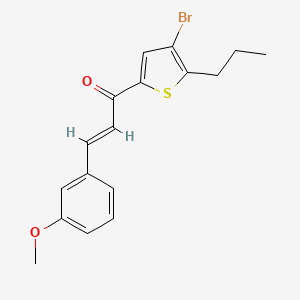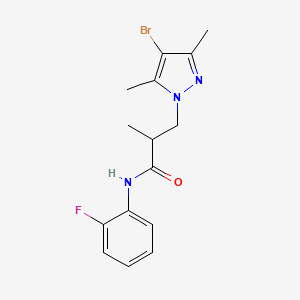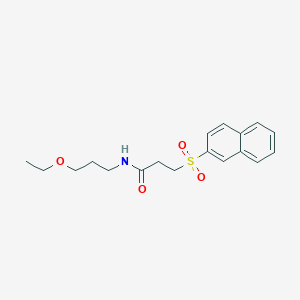
(2E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, a propyl group, and a methoxy group attached to its aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive chalcones. It may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological activities. Chalcones are known for their therapeutic potential, and this compound may contribute to the development of new drugs.
Industry
In the industrial sector, (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE can be used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes and receptors. The compound’s effects could be mediated through pathways involving oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-PHENYL-2-PROPEN-1-ONE
Uniqueness
(E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the specific combination of substituents on its aromatic rings. The presence of a bromine atom, a propyl group, and a methoxy group imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C17H17BrO2S |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17BrO2S/c1-3-5-16-14(18)11-17(21-16)15(19)9-8-12-6-4-7-13(10-12)20-2/h4,6-11H,3,5H2,1-2H3/b9-8+ |
InChI Key |
PWXBSEWDTCKYKP-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC1=C(C=C(S1)C(=O)/C=C/C2=CC(=CC=C2)OC)Br |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)C=CC2=CC(=CC=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10944273.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10944276.png)
![ethyl 4-({[2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10944282.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10944293.png)
![ethyl 4-({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B10944294.png)


![(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10944302.png)
![2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944306.png)
![3-(difluoromethyl)-5-(methylsulfanyl)-N-[(E)-{5-[(2-nitrophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10944326.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944331.png)

![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944335.png)
![2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944346.png)
